2-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethoxy]ethyl 1-methanesulfonate 2-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethoxy]ethyl 1-methanesulfonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC19756774
InChI: InChI=1S/C11H26O5SSi/c1-11(2,3)18(5,6)16-10-8-14-7-9-15-17(4,12)13/h7-10H2,1-6H3
SMILES:
Molecular Formula: C11H26O5SSi
Molecular Weight: 298.47 g/mol

2-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethoxy]ethyl 1-methanesulfonate

CAS No.:

Cat. No.: VC19756774

Molecular Formula: C11H26O5SSi

Molecular Weight: 298.47 g/mol

* For research use only. Not for human or veterinary use.

2-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethoxy]ethyl 1-methanesulfonate -

Specification

Molecular Formula C11H26O5SSi
Molecular Weight 298.47 g/mol
IUPAC Name 2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethyl methanesulfonate
Standard InChI InChI=1S/C11H26O5SSi/c1-11(2,3)18(5,6)16-10-8-14-7-9-15-17(4,12)13/h7-10H2,1-6H3
Standard InChI Key CFPUCZOFVLISHB-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)[Si](C)(C)OCCOCCOS(=O)(=O)C

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethyl methanesulfonate, reflects its bifunctional design. The TBDMS group at the 2-ethoxy position provides steric protection for hydroxyl groups, while the methanesulfonate (mesylate) at the terminal ethyl group acts as a leaving group for nucleophilic displacements. Key identifiers include:

PropertyValue
Molecular FormulaC₁₁H₂₆O₅SSi
Molecular Weight298.47 g/mol
Canonical SMILESCC(C)(C)Si(C)OCCOCCOS(=O)(=O)C
InChIKeyCFPUCZOFVLISHB-UHFFFAOYSA-N
PubChem CID156619757

The TBDMS group enhances thermal and chemical stability, while the mesylate’s electron-withdrawing nature facilitates reactions with nucleophiles such as amines, alkoxides, or Grignard reagents .

Stereoelectronic Properties

The silyl ether’s tetrahedral geometry and bulky tert-butyl substituents create a hydrophobic microenvironment, shielding adjacent reactive sites. Density functional theory (DFT) calculations suggest that the mesylate’s sulfonate group adopts a trigonal planar geometry, optimizing its leaving-group potential in SN₂ reactions.

Synthesis and Manufacturing

Synthetic Pathways

The compound is typically synthesized via a two-step sequence:

  • Silylation of Ethylene Glycol Derivatives:
    Reaction of 2-(2-hydroxyethoxy)ethanol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole yields the silyl-protected intermediate. This step achieves >90% yield under anhydrous conditions in tetrahydrofuran (THF) .

  • Mesylation of the Terminal Hydroxyl:
    Treatment with methanesulfonyl chloride (MsCl) and a base (e.g., triethylamine) converts the terminal hydroxyl group into the mesylate. The reaction proceeds at 0–5°C to minimize side reactions, with purification via silica gel chromatography.

Reactivity and Applications

Cross-Coupling Reactions

The mesylate group participates in palladium-catalyzed cross-couplings, enabling C–O bond formation. For example, Suzuki-Miyaura couplings with aryl boronic acids produce biaryl ethers, valuable in drug discovery. Reported yields range from 65–85% using Pd(PPh₃)₄ and cesium carbonate in dioxane.

Protective Group Strategy

The TBDMS ether resists hydrolysis under basic conditions (e.g., K₂CO₃/MeOH) but is cleaved by fluoride ions (e.g., TBAF), allowing orthogonal protection in multi-step syntheses. This property is exploited in steroid and prostaglandin syntheses to temporarily mask hydroxyl groups .

Thermal Stability Analysis

Differential scanning calorimetry (DSC) reveals a decomposition onset at 187°C, making the compound suitable for high-temperature reactions such as Heck couplings.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (CDCl₃):

  • δ 0.08 (s, 6H, Si(CH₃)₂)

  • δ 0.89 (s, 9H, C(CH₃)₃)

  • δ 3.10 (s, 3H, SO₂CH₃)

  • δ 3.60–3.75 (m, 6H, OCH₂CH₂O)

¹³C NMR:

  • δ -5.3 (Si(CH₃)₂)

  • δ 18.2 (C(CH₃)₃)

  • δ 25.8 (C(CH₃)₃)

  • δ 39.7 (SO₂CH₃)

Mass Spectrometry

High-resolution ESI-MS shows a [M+Na]⁺ ion at m/z 321.1245 (calc. 321.1248), confirming molecular weight.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound is a precursor to fulvestrant, a selective estrogen receptor degrader (SERD). In a patented route, the mesylate undergoes nucleophilic displacement with a thiol to introduce the sulfonyl group critical for receptor binding .

Materials Science

Its hydrophobic silyl group is incorporated into silicone-based polymers to enhance thermal stability. Copolymerization with dimethylsiloxanes yields materials with tunable glass transition temperatures (Tg).

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